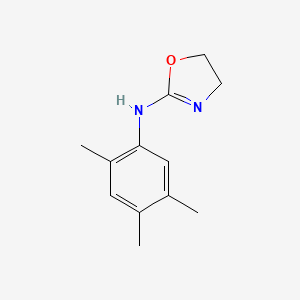

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-

Description

The compound Aniline, N-(2-oxazolin-2-yl)-2,4,6-trimethyl- (CAS: 21241-50-9), also known as N-(2-Oxazolin-2-yl)-2,4,6-trimethylaniline, is a substituted aniline derivative featuring a 2,4,6-trimethylphenyl (mesityl) group attached to a 4,5-dihydro-1,3-oxazoline ring. Its molecular formula is C₁₂H₁₆N₂O, with an average molecular mass of 204.27 g/mol. The oxazoline ring (a five-membered heterocycle containing oxygen and nitrogen) imparts unique electronic and steric properties, making the compound relevant in coordination chemistry and polymer science .

For example, Gómez et al. (2005) synthesized 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline via condensation of ethanolamine derivatives with nitriles or isocyanides . The mesityl group (2,4,6-trimethylphenyl) is likely introduced through nucleophilic substitution or coupling reactions.

Structural Features: The mesityl group introduces significant steric bulk, which may hinder planarization of the aromatic ring with the oxazoline moiety. This contrasts with 2-(1,3,4-oxadiazol-2-yl)aniline, where coplanarity of aromatic rings is observed in X-ray studies .

Properties

CAS No. |

77733-19-8 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-(2,4,5-trimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(3)11(7-9(8)2)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

BBYVJEYEEJDLKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC2=NCCO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- typically involves the reaction of 2-amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the cyclization of amino alcohols with nitriles under acidic conditions, leading to the formation of the oxazoline ring .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- undergoes various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Oxazole derivatives.

Reduction: Oxazolidine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Polymer Chemistry

Aniline derivatives, including this compound, are significant in polymer chemistry. They are often used as monomers or modifiers for creating functionalized polymers. For example:

- Poly(2-oxazoline) Synthesis : Aniline derivatives can be utilized to create poly(2-oxazoline) based materials that exhibit antimicrobial properties. The incorporation of different end groups and satellite groups can enhance their bioactivity against bacteria such as Staphylococcus aureus and Escherichia coli .

| Polymer Type | Functionality | Antimicrobial Activity |

|---|---|---|

| Poly(2-oxazoline) | Antimicrobial agents | Effective against bacteria |

| Block copolymers | Amphiphilic properties | Self-assembly in solutions |

Medicinal Chemistry

Aniline derivatives are vital in medicinal chemistry for developing pharmaceutical agents. The palladium-catalyzed cross-coupling reactions forming C–N bonds have been employed to synthesize anilines and their derivatives for potential therapeutic applications:

- Antitumor Agents : Research has shown that aniline derivatives can be coupled with various aryl halides to produce compounds with antitumor activity .

| Compound | Target Disease | Yield (%) |

|---|---|---|

| 1-(2-aminoethyl)piperidine | Cancer | 35 |

| DGAT-1 inhibitor | Obesity/Type II Diabetes | 70 |

Material Science

The compound has applications in material science due to its ability to form stable gels and coatings:

- Gelling Agents : Aniline derivatives can be used as gelling agents that are resistant to water and organic solvents. These gels have applications in drug delivery systems and as protective coatings .

| Material Type | Properties | Applications |

|---|---|---|

| Gels | Insoluble, mechanically stable | Drug delivery, coatings |

| Coatings | Water-resistant | Protective barriers |

Cosmetic Formulations

In the cosmetic industry, the compound is explored for its role in formulating stable and effective products. Research indicates that the interaction of raw materials can be optimized using design techniques .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of poly(2-oxazoline) derivatives synthesized from aniline compounds. The results indicated significant antibacterial activity against common pathogens, highlighting the potential for developing new antimicrobial agents.

Case Study 2: Drug Development

Research into palladium-catalyzed reactions demonstrated the successful synthesis of aniline derivatives that act as inhibitors for various diseases. This underscores the importance of aniline-based compounds in drug discovery.

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aniline Derivatives

Structural and Electronic Comparisons

Heterocycle Influence: Oxazoline vs. Oxadiazole: The oxazoline ring in the target compound contains one oxygen and one nitrogen atom, while oxadiazole (e.g., in 2-(1,3,4-oxadiazol-2-yl)aniline) has two nitrogen atoms. Oxazoline derivatives are more basic due to the amidine-like structure, whereas oxadiazoles exhibit stronger electron-withdrawing effects, reducing aromatic amine basicity . In contrast, 2-(4,5-dihydrooxazol-2-yl)aniline lacks bulky substituents, enabling easier functionalization .

Basicity :

- The mesityl group’s electron-donating methyl substituents increase the basicity of the aniline nitrogen compared to unsubstituted aniline. However, this effect is moderated by steric hindrance, which may reduce solvation .

Research Findings

- Coordination Chemistry : Oxazoline derivatives are widely used as ligands. The mesityl group in the target compound could stabilize metal complexes via steric protection, akin to 2-(4,5-dihydrooxazol-2-yl)aniline in palladium catalysis .

- Polymer Science: Oxazoline-containing monomers form heat-resistant polymers. The target compound’s bulky substituents might enhance thermal stability compared to simpler analogs .

Biological Activity

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- has the following chemical structure:

- Molecular Formula : C₉H₁₀N₂O

- CAS Number : 33718

The compound features an aniline moiety substituted with a 2-oxazoline ring, which is known to enhance its biological properties.

Pharmacological Activities

Research indicates that derivatives of oxazoline compounds exhibit a variety of pharmacological activities. The following subsections summarize key findings related to the biological activity of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-.

1. Anticancer Activity

Studies have shown that oxazoline derivatives can act as potent inhibitors of various cancer cell lines. For example:

- VEGFR2 Kinase Inhibition : Compounds similar to Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- have been identified as inhibitors of the VEGFR2 kinase, which plays a critical role in tumor angiogenesis. These compounds demonstrated significant cytotoxicity against HT29 colon cancer xenografts in vivo .

2. Antimicrobial Properties

Aniline derivatives have also been explored for their antimicrobial activity:

- Antibacterial Activity : Research on poly(2-oxazoline)s indicates that modifications with amine groups can lead to enhanced antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The structure of the oxazoline ring may contribute to membrane interactions that enhance bactericidal effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-. Key factors influencing its activity include:

- Substituents on the Aniline Ring : Variations in the methyl groups at positions 2, 4, and 5 can affect binding affinity and selectivity towards biological targets.

- Oxazoline Ring Modifications : Alterations in the oxazoline ring can influence solubility and permeability, which are critical for therapeutic efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of oxazoline derivatives:

- A study reported the synthesis of various 2-anilino-5-phenyloxazole derivatives and their evaluation against VEGFR2 kinase. The most potent compounds exhibited low nanomolar IC50 values and demonstrated good oral bioavailability .

Data Summary

The following table summarizes key findings related to the biological activity of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-, including its anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.